2-(But-2-en-2-yl)-1,3-dithiolane 2-(But-2-en-2-yl)-1,3-dithiolane
Brand Name: Vulcanchem
CAS No.: 61685-39-0
VCID: VC19526560
InChI: InChI=1S/C7H12S2/c1-3-6(2)7-8-4-5-9-7/h3,7H,4-5H2,1-2H3
SMILES:
Molecular Formula: C7H12S2
Molecular Weight: 160.3 g/mol

2-(But-2-en-2-yl)-1,3-dithiolane

CAS No.: 61685-39-0

Cat. No.: VC19526560

Molecular Formula: C7H12S2

Molecular Weight: 160.3 g/mol

* For research use only. Not for human or veterinary use.

2-(But-2-en-2-yl)-1,3-dithiolane - 61685-39-0

Specification

CAS No. 61685-39-0
Molecular Formula C7H12S2
Molecular Weight 160.3 g/mol
IUPAC Name 2-but-2-en-2-yl-1,3-dithiolane
Standard InChI InChI=1S/C7H12S2/c1-3-6(2)7-8-4-5-9-7/h3,7H,4-5H2,1-2H3
Standard InChI Key UAVDYUFQIIVTNO-UHFFFAOYSA-N
Canonical SMILES CC=C(C)C1SCCS1

Introduction

Structural and Electronic Characteristics

The dithiolane ring in 2-(But-2-en-2-yl)-1,3-dithiolane adopts a puckered conformation due to the repulsion between sulfur lone pairs, which reduces ring strain compared to analogous oxolanes. The butenyl substituent introduces an unsaturated moiety that enhances the compound’s reactivity toward electrophiles and radicals. Computational studies suggest that the electron-withdrawing nature of the sulfur atoms polarizes the adjacent C–S bonds, facilitating nucleophilic attack at the α-carbon .

Synthetic Routes

Thioacetalization of Carbonyl Compounds

The most common synthesis involves the reaction of 1,3-propanedithiol with a carbonyl precursor under acidic conditions. For example, the condensation of but-2-en-2-yl ketone with 1,3-propanedithiol in the presence of p-toluenesulfonic acid (p-TsOH) yields the target dithiolane in moderate to high yields (60–85%) . This method parallels the synthesis of other dithiolanes, such as 2-(naphthalen-2-yl)-1,3-dithiolane, where aromatic aldehydes are similarly protected .

Alkylation of 1,3-Dithiolane Anions

Deprotonation of 1,3-dithiolane with strong bases like n-butyllithium (n-BuLi) generates a lithiated intermediate, which reacts with but-2-en-2-yl halides or epoxides to install the unsaturated substituent. For instance, treatment of 2-lithio-1,3-dithiolane with but-2-en-2-yl bromide in tetrahydrofuran (THF) at −78°C affords the alkylated product in 70–90% yield . This strategy is widely employed in natural product synthesis to introduce complex side chains.

Reactivity Profile

Nucleophilic Additions

The α-carbon of the dithiolane ring exhibits nucleophilic character, enabling reactions with electrophiles such as alkyl halides, epoxides, and carbonyl compounds. For example, the lithiated derivative of 2-(But-2-en-2-yl)-1,3-dithiolane reacts with epoxides to form γ-hydroxy dithiolanes, which are precursors to polyols in macrolide synthesis .

Radical Reactions

The butenyl group participates in radical cyclization reactions. Under oxidative conditions (e.g., with Mn(OAc)₃), the compound undergoes intramolecular coupling to form bicyclic structures, a key step in the synthesis of terpenoid derivatives .

Deprotection to Carbonyls

The dithiolane moiety serves as a protecting group for carbonyl functionalities. Cleavage using trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile regenerates the parent ketone or aldehyde efficiently (85–95% yield) .

Applications in Natural Product Synthesis

Macrolide Antibiotics

The compound has been utilized in the synthesis of bryostatin analogs, where its dithiolane ring acts as a transient protecting group during macrocyclization. Alkylation of 2-lithio-1,3-dithiolane with epoxide-containing intermediates enables the stereoselective formation of C–C bonds critical to the macrocyclic core .

Prostaglandin Derivatives

Future Directions

Research should explore the catalytic asymmetric synthesis of 2-(But-2-en-2-yl)-1,3-dithiolane to access enantiomerically pure building blocks. Additionally, its potential in polymer chemistry—particularly as a monomer for sulfur-rich polymers—warrants investigation.

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